Disuccinimidyl tartrate
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211120 | |
| Record name | Disuccinimidyl tartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62069-75-4, 77658-91-4 | |
| Record name | Disuccinimidyl tartarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl tartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanism of Action of Disuccinimidyl Tartrate
Reactive Groups: N-Hydroxysuccinimide (NHS) Esters
The reactivity of Disuccinimidyl tartrate (DST) is conferred by its two N-hydroxysuccinimide (NHS) ester groups. proteochem.comthermofisher.comcephamls.com NHS esters are widely used in bioconjugation chemistry due to their ability to react efficiently and selectively under aqueous conditions. glenresearch.com The structure of DST features these NHS esters at either end of a tartrate-derived spacer arm. thermofisher.com This symmetrical arrangement allows for the crosslinking of molecules. scbt.com
The core of DST's functionality lies in the reactivity of the NHS ester itself. This functional group is formed from a carboxylic acid and N-hydroxysuccinimide. thermofisher.com The resulting ester is susceptible to nucleophilic attack, making it an effective acylating agent for primary amines. glenresearch.com While they can react with other nucleophiles, the resulting bonds are often less stable. glenresearch.comstackexchange.com
| Property | Description |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester proteochem.comthermofisher.com |
| Target | Primary Amines (-NH2) proteochem.comthermofisher.comcovachem.com |
| Reaction pH | 7-9 thermofisher.comglenresearch.com |
| Bond Formed | Amide Bond glenresearch.com |
| Byproduct | N-hydroxysuccinimide glenresearch.comthermofisher.com |
| Cleavability | Periodate-cleavable cis-diols proteochem.comthermofisher.comcovachem.com |
Table 1: Key Properties of this compound (DST)
Reaction with Primary Amines (Amino Groups) on Proteins and Biomolecules
The primary targets for the NHS esters of DST are primary aliphatic amine groups (-NH2). proteochem.comthermofisher.comcovachem.com In the context of proteins and other biomolecules, these primary amines are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.cn
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The nitrogen atom of the amine group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating N-hydroxysuccinimide as a leaving group. glenresearch.com This reaction is most efficient in aqueous solutions with a pH range of 7 to 9. thermofisher.comglenresearch.com Below this range, the amine groups are more likely to be protonated (-NH3+), rendering them non-nucleophilic. Above this pH range, the rate of hydrolysis of the NHS ester increases, which competes with the desired amidation reaction. thermofisher.comcephamls.com While the primary reaction is with amines, some studies have noted reactivity with other amino acid residues such as serine, threonine, and tyrosine, although this is less common. nih.govresearchgate.net
Formation of Stable Amide Bonds
The reaction between the NHS esters of DST and primary amines results in the formation of a highly stable amide bond. glenresearch.com This covalent linkage is robust and not easily broken under typical physiological conditions, ensuring that the crosslinked molecules remain associated. The stability of the amide bond is a key feature of NHS ester chemistry, making it a reliable method for creating permanent linkages in bioconjugation applications. glenresearch.com The formation of this stable bond is accompanied by the release of N-hydroxysuccinimide. glenresearch.comthermofisher.com
Cleavability of DST Crosslinks
A defining characteristic of this compound (DST) as a crosslinking agent is the cleavable nature of the crosslinks it forms. medkoo.comproteochem.comcovachem.com This reversibility is not inherent to the amide bonds formed but is a feature of the tartrate spacer arm that connects the two reactive NHS ester groups. proteochem.comthermofisher.com
Periodate-Cleavable Nature via cis-Diols
The tartrate component of the DST molecule contains a vicinal diol (also known as a glycol), which is a pair of hydroxyl groups on adjacent carbon atoms. libretexts.orgwikipedia.org Specifically, these hydroxyl groups are in a cis configuration. proteochem.comthermofisher.com This cis-diol structure is susceptible to oxidative cleavage by periodate (B1199274) ions (IO4-), typically from sodium meta-periodate (NaIO4). proteochem.comcovachem.comchemistrysteps.com
The reaction involves the formation of a cyclic periodate ester intermediate with the cis-diol. masterorganicchemistry.comucalgary.ca This intermediate then breaks down, cleaving the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comucalgary.ca This cleavage breaks the spacer arm of the DST crosslinker, effectively reversing the crosslink and releasing the previously linked molecules. proteochem.comrug.nl This specific cleavage can be achieved with a concentration of around 15 mM sodium meta-periodate. medkoo.comproteochem.comcephamls.com
Distinction from Disulfide Bond Cleavage
The cleavage mechanism of DST is distinct from that of another common class of cleavable crosslinkers which contain disulfide bonds (-S-S-). proteochem.comcovachem.com Disulfide bonds are cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. medkoo.com In contrast, the cis-diol of DST is cleaved by an oxidizing agent, sodium periodate. proteochem.comcovachem.com
This difference is significant because it allows for selective cleavage. Researchers can use DST in systems containing native disulfide bonds, such as those found in many proteins, without disrupting the protein's natural structure during the crosslink cleavage step. medkoo.comproteochem.comcovachem.com Conversely, if one were to use a disulfide-containing crosslinker, the reducing conditions required for cleavage would also break the protein's own disulfide bonds.
| Crosslinker Type | Cleavage Reagent | Bond Cleaved |
| This compound (DST) | Oxidizing Agent (e.g., Sodium Periodate) proteochem.comcovachem.com | cis-Diol in spacer arm proteochem.comthermofisher.com |
| Disulfide-containing (e.g., DSP) | Reducing Agent (e.g., DTT) medkoo.comrug.nl | Disulfide bond (-S-S-) in spacer arm rug.nl |
Table 2: Comparison of Cleavage Mechanisms
Implications for Reversibility in Crosslinking Experiments
The ability to reverse the crosslinks formed by DST has important implications for various experimental workflows. proteochem.com For instance, in protein interaction studies, crosslinking can be used to "capture" transient or weak interactions. After isolating the crosslinked complexes, the crosslinks can be cleaved to release the individual binding partners for identification and analysis, often by techniques like mass spectrometry. The defined chemical nature of the cleavage reaction is advantageous for such analyses. rug.nl The reversibility allows for the separation and identification of interacting proteins that would otherwise be difficult to study. proteochem.com
Solubility and Reaction Conditions for DST in Research
Solvents for Dissolution (e.g., DMSO, DMF, Water)
This compound exhibits solubility in a range of solvents, a critical factor for its application in diverse research settings. It is recognized as being water-soluble. fishersci.com However, for many applications, it is first dissolved in an organic solvent before being introduced to an aqueous reaction mixture. sigmaaldrich.com The most commonly used organic solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). sigmaaldrich.comvwr.com Typically, DST can be dissolved in DMSO or DMF at a concentration of approximately 10 mM. sigmaaldrich.comvwr.comfishersci.ca When using DMF, it is important to ensure its quality, as degradation to dimethylamine (B145610) can interfere with the desired reaction. lumiprobe.com
Interactive Table: Solubility of this compound
| Solvent | Solubility | Concentration |
|---|---|---|
| Water | Soluble fishersci.com | ~10 mM fishersci.ca |
| Dimethyl Sulfoxide (DMSO) | Soluble sigmaaldrich.comvwr.com | ~10 mM sigmaaldrich.comvwr.com |
| Dimethylformamide (DMF) | Soluble sigmaaldrich.comvwr.com | ~10 mM sigmaaldrich.comvwr.com |
Optimal pH for Conjugation Reactions
The pH of the reaction environment is a crucial parameter for efficient conjugation using this compound. The reaction between the N-hydroxysuccinimide (NHS) esters of DST and primary amines is highly pH-dependent. lumiprobe.com The optimal pH range for this conjugation reaction is generally between 7.2 and 8.5. thermofisher.com Some sources suggest a more specific optimal pH of 8.3-8.5. lumiprobe.com
Moisture Sensitivity and Storage Considerations
This compound is sensitive to moisture, a characteristic that necessitates specific storage and handling procedures to maintain its reactivity. sigmaaldrich.comssl-images-amazon.com The compound is typically supplied as a powder and should be stored in a desiccated environment to prevent hydrolysis of the reactive NHS ester groups. sigmaaldrich.com The recommended storage temperature is generally between 2-8°C. sigmaaldrich.com
To further protect against moisture, DST is often packaged in a resealable bag containing a desiccant. sigmaaldrich.com Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This practice minimizes condensation of moisture from the air onto the cold powder, which could compromise the integrity of the crosslinker. sigmaaldrich.com It is also recommended to prepare solutions of DST fresh for each use, as storage of stock solutions is not advised due to the potential for hydrolysis. sigmaaldrich.com After dispensing the required amount, the container should be resealed in the bag with the desiccant and returned to cold storage. sigmaaldrich.com
Methodological Frameworks Utilizing Disuccinimidyl Tartrate
Crosslinking Mass Spectrometry (XL-MS) for Protein Structure and Interaction Analysis
Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for the structural analysis of proteins and protein complexes, providing low-resolution structural information that complements high-resolution methods. huji.ac.il The general workflow of an XL-MS experiment involves several key steps: the covalent linking of spatially proximal amino acid residues using a crosslinking reagent, enzymatic digestion of the crosslinked protein(s), analysis of the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and computational analysis to identify the crosslinked peptides. researchgate.net
DST is a lysine-specific crosslinker with a spacer arm of 6.4 Å. covachem.comproteochem.com It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form stable amide bonds. covachem.comcephamls.comsigmaaldrich.com The fixed length of the DST spacer arm provides a distance constraint, indicating that the linked residues are within a certain proximity in the three-dimensional structure of the protein or protein complex. nih.gov
A notable feature of DST is that it is a cleavable crosslinker. The tartrate moiety in its backbone contains a cis-diol that can be cleaved by periodate (B1199274) oxidation, for instance, with sodium meta-periodate. covachem.comproteochem.comcephamls.com This cleavability can simplify the analysis of complex crosslinked samples.
The identification of crosslinked peptides from the complex mixture generated after enzymatic digestion is a critical and challenging step in the XL-MS workflow. semanticscholar.org After fragmentation in the mass spectrometer, the resulting tandem mass spectra of crosslinked peptides are more complex than those of linear peptides because fragments from both peptide chains are present. nih.gov
Specialized software and search algorithms are required to analyze these complex spectra and confidently identify the pair of peptides that have been linked. semanticscholar.org The use of MS-cleavable crosslinkers, like disuccinimidyl sulfoxide (B87167) (DSSO), can simplify this process by allowing the crosslinked peptides to be separated in the gas phase, enabling individual sequencing of each peptide. semanticscholar.org While DST is cleavable by chemical means (periodate oxidation), analysis of non-cleaved DST crosslinks requires sophisticated computational approaches.
A study on ubiquitin utilized a top-down approach with Fourier transform mass spectrometry (FT-MS) to identify crosslinks. nih.gov In this method, the intact crosslinked protein is introduced into the mass spectrometer and fragmented. By using a series of homobifunctional crosslinkers with varying lengths, including DST, researchers were able to confidently assign the crosslinks. nih.gov
A primary application of XL-MS is the mapping of protein-protein interaction interfaces within protein complexes. By identifying crosslinks between different proteins (inter-protein crosslinks), researchers can deduce which subunits are in close proximity and map their interaction surfaces. huji.ac.il
For instance, chemical crosslinking with DST was employed to define the relative positions of the two antiparallel coiled coils of the desmin protofilament unit. nih.gov Desmin is an intermediate filament protein, and understanding its assembly is crucial to understanding its function. The study identified three DST crosslinked peptides. Two of these crosslinks helped to define the antiparallel arrangement of neighboring coiled coils, providing spatial constraints that refined the model of the desmin protofilament. nih.gov
Table 1: Properties of Disuccinimidyl Tartrate (DST)
| Property | Value | Source(s) |
| Molecular Weight | 344.2 g/mol | cephamls.comprochemonline.com |
| Spacer Arm Length | 6.4 Å | covachem.com |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | covachem.comcephamls.comsigmaaldrich.com |
| Reactive Towards | Primary amines (e.g., lysine) | covachem.comsigmaaldrich.comprochemonline.com |
| Cleavability | Cleavable by periodate oxidation | covachem.comcephamls.comprochemonline.com |
| Form | White solid | cephamls.comprochemonline.com |
| Melting Point | 195-197°C | cephamls.comprochemonline.com |
The fixed length of the DST crosslinker provides a valuable distance constraint for modeling protein structures. When a crosslink is identified between two amino acid residues, it indicates that the alpha-carbons of these residues are within a certain maximum distance of each other. This information can be used to build or validate computational models of protein structures.
In a study of ubiquitin, DST, being the shortest crosslinker used in the series, revealed crosslinks between the amino terminus and Lysine 6, and between Lysine 6 and Lysine 11. nih.gov These observed crosslinks were consistent with the known crystal structure of ubiquitin, assuming some flexibility of the lysine side chains and the N-terminus. nih.gov This demonstrates the utility of DST in providing distance restraints that can confirm and refine structural models.
Proteins are not static entities; they exist as an ensemble of conformations. XL-MS can provide insights into the dynamic nature of proteins by capturing different conformational states.
A study investigating the impact of the crosslinker backbone structure on the analysis of protein dynamics used DST as one of three crosslinkers to study the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). nih.gov Pin1 has both stable and dynamic regions. The results indicated that a shorter crosslinker like DST provided a comparable level of detail for the more stable intradomain structures. nih.gov
The structure of the crosslinker itself can influence the information obtained about protein dynamics. A comparative study using DST, Bis(succinimidyl) di(ethylene glycol) (BS(PEG)2), and Disuccinimidyl dihydroxydodecanedioate (DSDHD) on Pin1 highlighted the importance of the crosslinker's backbone. nih.gov The study combined all-atom molecular dynamics simulations and nuclear magnetic resonance (NMR) to characterize the properties of the crosslinkers and their effect on the protein's structure. nih.gov It was found that a crosslinker with an optimal arm length and the ability to rapidly switch between compact and extended states could provide more information about the interdomain dynamics of Pin1. nih.gov This research underscores that the choice of crosslinker, including considerations of its backbone structure, is a critical parameter in studies of protein dynamics using mass spectrometry. nih.gov
Analysis of Protein Dynamics and Conformation
Bioconjugation Strategies with this compound
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a stable conjugate. thermofisher.com DST is utilized in bioconjugation due to the reactivity of its NHS esters towards primary amines. sigmaaldrich.com This allows for the covalent attachment of DST to proteins, peptides, or other molecules containing accessible amine groups.
One common application is in the preparation of antibody-drug conjugates, though this often involves more complex heterobifunctional crosslinkers to control the conjugation chemistry. DST can also be used for conjugating radiolabeled ligands to cell surface receptors. sigmaaldrich.com The lipophilic and membrane-permeable nature of DST makes it suitable for intracellular and intramembrane protein conjugation. sigmaaldrich.com
Attachment of Proteins and Antibodies to Surfaces
The fundamental mechanism by which this compound facilitates the attachment of proteins and antibodies to surfaces lies in its amine-reactive nature. The NHS esters at either end of the DST molecule readily react with primary amine groups (-NH2) present on protein and antibody molecules, forming stable amide bonds. This process allows for the covalent linkage of proteins to surfaces that have been functionalized with amine groups.
This method is one of several chemical strategies for the covalent immobilization of proteins. The process involves a two-step reaction: first, the surface is prepared or selected to present available primary amines. Second, DST is introduced as a linker, reacting with both the surface amines and the amines on the protein or antibody of interest, effectively tethering the biomolecule to the surface. The stability of the resulting amide bond ensures a durable attachment for subsequent applications, such as immunoassays or biosensors.
Labeling with Fluorophores or Drugs
The amine-reactive chemistry of this compound also lends itself to the labeling of proteins with other molecules, such as fluorophores or drugs. Amine-reactive conjugates, particularly those containing succinimidyl-esters, are commonly used to label lysine residues or the N-terminal amines of proteins. nih.gov This general principle applies to DST.
In this application, DST acts as a homobifunctional linker to conjugate a protein to another molecule that also possesses a primary amine. For instance, a fluorophore or a drug molecule functionalized with an amine group can be covalently linked to a protein or antibody. This methodology is crucial in various research and diagnostic fields. Fluorescently labeling proteins allows for their visualization and tracking in applications like immunofluorescence and flow cytometry. gbiosciences.com Similarly, conjugating drugs to antibodies is a foundational concept in the development of antibody-drug conjugates (ADCs) for targeted therapy.
Protein Immobilization on Solid Supports
Protein immobilization on solid supports is a critical technique for the development of protein microarrays, biosensors, and affinity chromatography media. This compound serves as a valuable tool for this purpose by covalently attaching proteins to solid supports in a stable and defined manner. The process is similar to surface attachment, where the solid support (e.g., beads, membranes, or microplate wells) is first functionalized to present primary amines.
DST then acts as a crosslinker, reacting with the amine groups on the support and the target protein. This creates a stable, immobilized protein preparation. An advantage of using a chemical crosslinker like DST is the formation of a permanent covalent bond, which prevents the leaching of the protein from the support, a common issue with non-specific physical adsorption methods. The choice of immobilization chemistry is critical as it can affect the protein's orientation and biological activity. While DST-mediated immobilization is effective, it results in random attachment via available lysine residues, which may in some cases impact the protein's functional domains.
Tissue Fixation Methodologies
This compound has been investigated as an alternative to formaldehyde for the fixation of tissue samples, particularly for applications in proteomics. Fixation is a critical step to preserve tissue morphology and prevent autolysis and degradation of cellular components.
Cleavable Protein Crosslinking for Tissue Fixation
DST functions as a fixative by crosslinking proteins within the tissue matrix. proteochem.comnih.gov Its two NHS ester groups react with primary amines on nearby proteins, creating covalent intermolecular and intramolecular bonds that lock proteins in place and preserve the tissue's structural integrity. nih.govproteochem.comnih.gov
A key feature of DST as a fixative is the cleavability of its crosslinks. proteochem.comnih.gov The tartrate moiety in the center of the molecule contains a cis-diol bond that can be selectively cleaved by treatment with sodium meta-periodate. nih.govproteochem.comnih.gov This reversibility is highly desirable for proteomics, as it allows for the release of crosslinked proteins from the tissue matrix, in theory facilitating their subsequent extraction and analysis by techniques like mass spectrometry.
Comparison with Formaldehyde Fixation in Proteomics
Formaldehyde is the most widely used fixative in histology and pathology. However, it presents significant challenges for proteomic analysis because it forms extensive and heterogeneous methylene bridges between various functional groups on proteins. nih.gov These crosslinks are difficult to reverse completely, which hampers the extraction of proteins from formalin-fixed, paraffin-embedded (FFPE) tissues and can interfere with mass spectrometry analysis. proteochem.comnih.gov
Studies comparing DST with formaldehyde have shown that cleavable crosslinkers offer potential advantages. nih.gov DST allows for tissue fixation with morphology preservation that is comparable to that achieved with formaldehyde. proteochem.comnih.gov The primary theoretical advantage of DST is its more specific reaction with primary amines and the chemically defined nature of the crosslink, which can be reversed under mild conditions. nih.gov
Table 1: Comparison of DST and Formaldehyde as Tissue Fixatives for Proteomics
| Feature | This compound (DST) | Formaldehyde |
| Reaction Specificity | Reacts specifically with primary amines. nih.gov | Reacts with multiple functional groups, creating complex crosslinks. nih.gov |
| Crosslink Reversibility | Cleavable with sodium meta-periodate under mild conditions. proteochem.comnih.gov | Reversal is difficult and often incomplete, requiring harsh conditions (e.g., heat). proteochem.comnih.gov |
| Morphology Preservation | Comparable to formaldehyde. proteochem.comnih.gov | Gold standard for morphology preservation. |
| Side Products | Fewer side products due to specific reaction. nih.gov | Can generate numerous undefined and unspecified modifications on peptides. nih.gov |
| Protein Recovery | Ineffective protein extraction due to side reactions upon cleavage. proteochem.comnih.gov | Generally low under mild conditions; improved with harsh heat-induced retrieval methods. nih.gov |
Considerations for Protein Recovery and Identification from Fixed Tissues
Despite the theoretical advantages of its cleavable nature, studies have revealed significant practical limitations for DST in proteomics workflows. Research evaluating DST for tissue fixation found that while the crosslinking and cleavage steps are effective, the process leads to unforeseen complications.
The cleavage of DST crosslinks with sodium meta-periodate was found to result in side reactions. proteochem.com These side reactions interfered with the effective extraction of proteins from the fixed tissue and hampered their subsequent identification by mass spectrometry. proteochem.comnih.gov In contrast, another cleavable crosslinker, dithiobis(succinimidylpropionate) (DSP), which is cleaved by reducing agents, showed significantly better protein recovery and higher identification rates in the same studies. proteochem.comnih.gov Cleavage of DSP improved protein recovery by a factor of 18 and increased the number of identified proteins by approximately 20% under mild extraction conditions compared to formaldehyde-fixed tissue. proteochem.comnih.gov The side reactions associated with DST cleavage, however, prevented effective protein analysis. proteochem.com
This finding underscores a critical consideration: the byproducts and potential side reactions of the cleavage chemistry are as important as the ability to cleave the crosslink itself. For DST, these issues currently limit its viability as an alternative to formaldehyde for proteomic studies of fixed tissues.
Synthesis and Characterization of Novel Materials using DST as a Crosslinker
This compound (DST) serves as a valuable homobifunctional crosslinking agent in the synthesis of novel biomaterials. Its ability to react with primary amines allows for the formation of stable amide bonds, creating crosslinked networks within polymeric structures. A key feature of DST is the presence of a tartrate group, which contains a cis-diol that can be cleaved under specific conditions, such as with sodium meta-periodate. This cleavable nature makes it particularly useful for creating materials with tunable degradation and for the controlled release of therapeutic agents.
Hydrophobically Modified Gelatins and DST in Tissue Adhesives
The development of effective and biocompatible tissue adhesives is a significant area of biomedical research. One promising approach involves the use of hydrophobically modified gelatins crosslinked with this compound. This method aims to enhance the adhesive strength and tissue penetration of gelatin-based adhesives.
In a notable study, various hydrophobic groups were introduced into gelatin, including hexanoyl, palmitoyl, stearoyl, and oleoyl (B10858665) groups. These modified gelatins were then crosslinked with DST to form tissue adhesives. The bonding strength of these adhesives was evaluated in vitro using a collagen casing as a model for soft tissue. The research found that the adhesive composed of stearoyl-modified gelatin with a 7.4% degree of substitution (10Ste) and DST exhibited the highest bonding strength. It was observed that the bonding strength of the adhesives tended to decrease as the degree of substitution of the hydrophobic groups increased.
The enhanced adhesive properties of the 10Ste-DST adhesive are suggested to be due to the interaction of the stearoyl groups with hydrophobic domains within the collagen casings, such as hydrophobic amino acid residues and cell membranes. Furthermore, cell culture experiments demonstrated that this formulation was non-cytotoxic and could integrate with the surface of smooth muscle cells. These findings indicate that tissue adhesives made from hydrophobically modified gelatins and DST, particularly the 10Ste-DST formulation, are promising candidates for clinical applications like aortic dissection repair.
Table 1: Bonding Strength of Hydrophobically Modified Gelatin-DST Adhesives
| Hydrophobic Group | Degree of Substitution (%) | Relative Bonding Strength |
|---|---|---|
| Stearoyl | 7.4 | Highest |
| Palmitoyl | Not specified | Lower than Stearoyl |
| Hexanoyl | Not specified | Lower than Stearoyl |
| Oleoyl | Not specified | Lower than Stearoyl |
| Stearoyl | 50 | Lower than 7.4% substitution |
Design of Stimuli-Responsive Materials
The inherent cleavability of the this compound crosslinker provides a strategic advantage in the design of stimuli-responsive materials. The tartrate moiety within the DST molecule contains a cis-diol that can be selectively cleaved by periodate oxidation, for instance, with sodium meta-periodate. This characteristic allows for the creation of materials that can be degraded or disassembled in response to a specific chemical stimulus.
This principle can be harnessed to develop "smart" hydrogels and other biomaterials for applications such as controlled drug delivery and tissue engineering. By crosslinking a polymer matrix with DST, a stable material can be formed that is capable of encapsulating therapeutic agents or cells. Upon exposure to a periodate-containing solution, the DST crosslinks are broken, leading to a change in the material's properties. This can manifest as increased swelling, dissolution of the material, or the controlled release of the encapsulated payload.
The ability to trigger the cleavage of DST crosslinks without disturbing protein disulfide bonds is a significant advantage in biological applications. This allows for the selective degradation of the material while preserving the integrity of encapsulated proteins or other sensitive biomolecules. While the broader field of stimuli-responsive materials employs various triggers such as pH, temperature, and redox conditions, the use of DST offers a specific and chemically-triggered response mechanism. This targeted degradability is a key design feature for creating sophisticated and controllable biomaterial systems.
Advanced Applications of Disuccinimidyl Tartrate in Biomedical Research
Drug Delivery Systems
The precise delivery of therapeutic agents to target cells or tissues is a cornerstone of modern medicine. Disuccinimidyl tartrate's chemical properties make it a valuable component in the design and synthesis of sophisticated drug delivery systems.
Development of Targeted Therapeutic Agents
The fundamental principle behind targeted therapeutic agents is the conjugation of a cytotoxic drug to a ligand that specifically recognizes and binds to receptors on the surface of target cells. DST, as an amine-reactive crosslinker, can facilitate this conjugation. The NHS esters of DST react with primary amines present on both the targeting ligand (e.g., a protein or peptide) and a modified drug molecule, creating a stable link. This approach is particularly useful for conjugating radiolabeled ligands to cell surface receptors for both therapeutic and imaging purposes. The lipophilic and membrane-permeable nature of DST also makes it suitable for intracellular and intramembrane protein conjugation, expanding the range of potential targets.
Creation of Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, particularly in oncology. These complex molecules consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker's role is critical, as it must be stable in circulation but allow for the release of the drug upon reaching the target cell.
While a wide variety of cleavable linkers are employed in ADC development, the properties of DST align with the fundamental requirements for such linkers. Its NHS esters can react with the abundant lysine (B10760008) residues on an antibody's surface. The other end of the DST molecule could be reacted with an amine-functionalized drug. The periodate-cleavable diol in the tartrate spacer offers a specific release mechanism. If the ADC is internalized into a cellular compartment where an oxidizing agent is present, the linker could be cleaved, releasing the drug. This cleavability, which does not rely on the presence of reducing agents like glutathione, provides an alternative strategy for drug release compared to commonly used disulfide-based linkers.
Diagnostic Assays and Biosensors
The accuracy and reliability of diagnostic tools are paramount for disease detection and monitoring. This compound offers a means to enhance the performance of these tools through the stable immobilization of biological recognition elements.
Enhancing Efficacy and Specificity of Diagnostic Tools
In many diagnostic assays, such as ELISAs, the specific and stable attachment of antibodies or antigens to a solid support is crucial. Amine-reactive crosslinkers are instrumental in the immobilization of these biomolecules onto surfaces for the creation of biosensors and microarrays. By covalently linking proteins, peptides, or other amine-containing molecules to a solid support, DST can ensure that the biological recognition elements are firmly attached, reducing leaching and improving the sensitivity and reproducibility of the assay. The formation of stable amide bonds between the crosslinker and the biomolecule ensures the integrity of the diagnostic platform.
Enzyme Immobilization for Biosensing
Enzyme-based biosensors are analytical devices that utilize the high specificity of an enzyme for its substrate to detect and quantify a target analyte. The performance of these biosensors is heavily dependent on the successful immobilization of the enzyme onto the transducer surface. Covalent cross-linking is a common method to achieve stable enzyme immobilization.
Biomaterials and Tissue Engineering
The development of biocompatible materials that can support cell growth and tissue regeneration is a key focus of tissue engineering. This compound has been explored as a crosslinking agent to modify the properties of natural polymers for the creation of functional biomaterials.
In one area of research, DST has been used to create tissue adhesives. A study demonstrated the use of DST to crosslink hydrophobically modified gelatins. The resulting adhesive showed promising bonding strength to a collagen casing, which served as a model for soft tissue. The research indicated that the adhesive composed of stearoyl-modified gelatin and DST exhibited the highest bonding strength. Furthermore, cell culture experiments showed that the modified gelatin was integrated onto the surface of smooth muscle cells without exhibiting cytotoxicity, suggesting good biocompatibility. In vivo studies in rabbits with meniscal tears also showed the potential of a DST-crosslinked human serum albumin adhesive.
Another application of DST in the context of biomaterials is in the structural analysis and stabilization of protein filaments. Research on the muscle protein desmin showed that DST could be used to crosslink desmin filaments. The resulting crosslinked peptides provided valuable information about the relative positions of the coiled coils within the desmin protofilament unit, contributing to a better understanding of the cytoskeletal architecture. This ability to stabilize protein structures is a desirable characteristic for the development of robust biomaterials for tissue engineering scaffolds.
Interactive Data Table: Applications of this compound in Biomedical Research
| Application Area | Specific Use | Interacting Molecules | Key Finding/Advantage | Reference |
| Biomaterials | Tissue Adhesive | Hydrophobically modified gelatin, Collagen | DST-crosslinked stearoyl-modified gelatin showed the highest bonding strength to a collagen casing. | creative-proteomics.com |
| Biomaterials | Tissue Adhesive | Human Serum Albumin (HSA) | DST-HSA adhesive was examined for the repair of meniscal tears in an in vivo rabbit model. | medkoo.com |
| Structural Biology | Protein Structure Analysis | Desmin protofilaments | DST crosslinking helped define the relative positions of coiled coils within the desmin protofilament. | nih.gov |
Surgical Adhesives and Sealants
This compound (DST) serves as a critical crosslinking agent in the formulation of advanced surgical adhesives and sealants. These biocompatible materials offer an alternative to traditional sutures and staples, aiming to provide immediate and effective wound closure. ucla.edu The fundamental principle behind DST-based adhesives involves the reaction of its two N-hydroxysuccinimide (NHS) ester groups with primary amines, such as those found in lysine residues of proteins. cephamls.comcovachem.com This reaction forms stable amide bonds, creating a crosslinked protein network that functions as a sealant or adhesive. By using proteins like gelatin or human serum albumin as the base material, these adhesives are designed to be biodegradable and biocompatible. nih.govnii.ac.jp
Gelatin-Based Adhesives
Gelatin, a derivative of collagen, is a widely used biomaterial in the creation of surgical adhesives due to its inherent biocompatibility and biodegradability. When combined with this compound, gelatin solutions can be transformed into effective tissue adhesives. The DST acts as a crosslinker, reacting with the amino groups present in the gelatin protein structure. nih.gov
In one area of research, hydrophobically modified gelatins have been developed to enhance the adhesive's ability to penetrate tissue. nih.gov By introducing hydrophobic groups such as stearoyl or oleoyl (B10858665) groups to the gelatin molecule, the resulting adhesive can better interact with hydrophobic domains in tissues, like cell membranes. nii.ac.jpnih.gov When DST is used to crosslink this modified gelatin, the resulting adhesive demonstrates improved bonding strength compared to adhesives made with unmodified gelatin. nih.gov Studies have shown that an adhesive composed of stearoyl-modified gelatin and DST exhibited the highest bonding strength among various tested formulations. nii.ac.jpnih.gov
The degree of hydrophobic modification is a critical factor; research indicates that bonding strength tends to decrease as the substitution of hydrophobic groups increases beyond an optimal point. nih.gov These gelatin-DST adhesives are being explored for applications such as sealing aortic dissections, where strong and biocompatible adhesion to soft tissue is essential. nih.gov
Human Serum Albumin (HSA)-Based Adhesives
Human Serum Albumin (HSA) is the most abundant protein in human plasma and is utilized as a primary component in some surgical adhesives due to its excellent biocompatibility, non-toxicity, and non-immunogenicity. nih.govnih.gov When used as a hardener with this compound as a crosslinker, a strong and effective biological adhesive can be created. The DST crosslinks the HSA molecules, forming a hydrogel matrix that adheres to tissue surfaces. nih.gov
This adhesive system provides biochemical bonding by forming amide bonds with collagen present in the tissue. nih.gov The concentration of HSA is a key parameter in determining the adhesive's properties. Research has demonstrated that different concentrations of HSA, when combined with a fixed amount of DST, yield varying bonding strengths. nih.gov For specific applications like meniscal repair, the optimal concentrations have been investigated to achieve maximum efficacy. nih.gov
Evaluation of Bonding Strength and Biocompatibility
The performance of this compound-based surgical adhesives is critically assessed through measures of bonding strength and biocompatibility.
Bonding Strength: The adhesive strength of these materials is a primary determinant of their clinical utility. For HSA-based adhesives, studies have measured bonding strength using tensiometers on tissues like porcine meniscus. In one study, the combination of 42 w/v% of HSA and 0.1 mmol of DST yielded the highest bonding strength, which was found to be comparable to that of cyanoacrylate-based adhesives. nih.gov
For gelatin-based adhesives, particularly those with hydrophobic modifications, bonding strength has been evaluated against fresh arterial media. Research found that adhesives made with gelatin modified with a stearoyl (Ste) group at a 10% substitution degree (10Ste) showed superior bonding and peeling strength compared to other modifications. nii.ac.jp
| Adhesive Composition | Substrate | Key Finding | Reference |
|---|---|---|---|
| 42 w/v% HSA + 0.1 mmol DST | Porcine Meniscus (Avascular Zone) | Demonstrated the highest bonding strength among tested HSA/DST concentrations. | nih.gov |
| Stearoyl-Modified Gelatin (10Ste) + DST | Fresh Arterial Media | Showed higher bonding and peeling strength compared to other hydrophobically modified gelatins. | nii.ac.jp |
| Cholesteryl-Modified Gelatin + DST | Collagen Casing | Improved adhesive properties through tissue penetration. | nih.gov |
Biocompatibility: Biocompatibility is essential for any material intended for internal medical use. DST-HSA adhesives are considered to have high biocompatibility and low toxicity, as tartrate is a derivative of citrate, which exists naturally in the human body. nih.gov In-vivo experiments using Japanese white rabbits showed no signs of inflammation in the knee joint three months after the application of a DST-HSA adhesive for meniscal repair. nih.gov
Similarly, studies on hydrophobically modified gelatin-DST adhesives have demonstrated excellent biocompatibility. nii.ac.jpnih.gov Cell culture experiments showed that stearoyl-modified gelatin did not exhibit cytotoxicity and was able to integrate onto the surface of smooth muscle cells. nih.gov Furthermore, in-vivo studies using transgenic mice revealed that the level of inflammation associated with a 10Ste-DST adhesive was significantly lower than that caused by a commercial aldehyde-based adhesive. nii.ac.jp
Applications in Meniscal Tear Repair
A significant application of this compound-based adhesives is in the repair of meniscal tears, particularly in the avascular zone where natural healing is limited. nih.gov Traditional methods often involve meniscectomy, but preserving the meniscus is preferable to prevent long-term joint degeneration. nih.gov
A biological adhesive composed of DST as a crosslinker and Human Serum Albumin (HSA) as a hardener has been specifically developed and tested for this purpose. nih.gov The adhesive works by being applied to the tear, where it forms a strong bond that holds the tissue together. The biochemical bonding between the adhesive and the meniscal collagen does not require blood flow, making it suitable for the avascular zone. nih.gov
In-vivo studies on rabbits have shown the effectiveness of the DST-HSA adhesive in repairing longitudinal tears in the avascular zone of the meniscus. Histological evaluation at 3 months post-operation confirmed that the tear was successfully repaired with fibrous tissue, and no inflammatory responses were observed in the synovium or cartilage. This suggests that the DST-HSA adhesive is a safe and effective option for clinical applications in meniscus injury repair. nih.gov
Artificial Red Blood Cell Membranes
This compound has been explored as a crosslinking agent in the development of artificial red blood cell membranes. The goal is to create a semi-permeable membrane that can encapsulate a hemoglobin solution, allowing for oxygen transport while preventing the hemoglobin from leaking out. tandfonline.comtandfonline.comtandfonline.com This approach seeks to create a functional red blood cell substitute. tandfonline.com
Crosslinked Hemoglobin Membranes
The concept involves using a solution of hemoglobin and crosslinking it with a homobifunctional agent like DST to form a stable membrane. tandfonline.comtandfonline.com In experimental setups, a porous support structure, such as a polycarbonate filter, is filled with a concentrated hemoglobin solution. The crosslinking agent is then introduced to polymerize the hemoglobin within the pores, creating a solid membrane. tandfonline.com
Investigating Protein-Ligand and Protein-Protein Interactions
This compound (DST) is a valuable tool for elucidating the intricacies of protein-ligand and protein-protein interactions. As a homobifunctional, amine-reactive crosslinker, DST covalently links proteins that are in close proximity, thereby providing insights into their spatial arrangement and interaction partners. Its cleavable tartrate spacer arm further allows for the subsequent analysis of the crosslinked complexes.
Crosslinking Radiolabeled Ligands to Cell Surface Receptors
This compound is frequently utilized for the conjugation of radiolabeled ligands to their cell surface receptors. This technique is instrumental in identifying and characterizing receptor proteins. The process involves the incubation of the radiolabeled ligand with target cells, followed by the addition of DST. The NHS esters at both ends of the DST molecule react with primary amine groups on the ligand and the receptor, forming stable amide bonds and covalently linking the two. The lipophilic and membrane-permeable nature of DST also makes it suitable for crosslinking within intracellular and intramembrane environments researchgate.net. This method effectively "captures" the ligand-receptor interaction, allowing for the isolation and identification of the receptor protein through techniques such as SDS-PAGE and autoradiography.
Studying Quinol Oxidase Super-Complex Subunit Interactions
In a study investigating the subunit interactions of the quinol oxidase super-complex from the thermophilic bacterium Bacillus PS3, this compound was one of three bifunctional crosslinkers used to probe the spatial arrangement of the subunits. The quinol oxidase super-complex is composed of quinol-cytochrome c reductase (cytochrome bc1 complex) and cytochrome c oxidase.
The researchers found that the use of this compound, along with other crosslinkers, resulted in the formation of crosslinked products that revealed proximities between specific subunits. The most significant intra-complex crosslinking was observed between subunit 1 and subunit 2 of cytochrome c oxidase, and between cytochrome b6 and cytochrome c1 in the reductase component. These findings, in conjunction with results from other crosslinkers, helped to elucidate the spatial arrangement of the subunits within the super-complex.
| Crosslinker | Interacting Subunits (Intra-complex) |
| This compound | Cytochrome c oxidase: Subunit 1 + Subunit 2 |
| This compound | Quinol-cytochrome c reductase: Cytochrome b6 + Cytochrome c1 |
| 3,3'-dithiobis(succinimidylpropionate) | Cytochrome c oxidase: Subunit 1 + Subunit 2 |
| 3,3'-dithiobis(succinimidylpropionate) | Quinol-cytochrome c reductase: Cytochrome b6 + Cytochrome c1 |
| Ethylene glycolbis(sulfosuccinimidylsuccinate) | Cytochrome c oxidase: Subunit 1 + Subunit 2 |
| Ethylene glycolbis(sulfosuccinimidylsuccinate) | Quinol-cytochrome c reductase: Cytochrome b6 + Cytochrome c1 |
Exploring Angiotensin II Type 2 Receptor and Receptor Mas Heteromers
The potential for heterodimerization of the Angiotensin II Type 2 Receptor (AT2R) and the Mas receptor (MasR), components of the protective arm of the renin-angiotensin system, has been a subject of investigation. In a study examining this interaction in the kidneys of obese Zucker rats, this compound was employed as an amine-reactive crosslinker to probe for these heteromers.
The researchers used DST with its 4-atom spacer arm on renal cortical homogenates. However, subsequent immunoblotting did not reveal any AT2R-MasR heteromers nih.govthermofisher.com. In contrast, the use of a zero-length crosslinker, cupric-phenanthroline, did suggest the presence of these heteromers, indicating that the interaction may involve cysteine residues forming disulfide bridges in close proximity nih.govthermofisher.com. This finding highlights the importance of the choice of crosslinker in studying specific protein-protein interactions, with the length and reactivity of the spacer arm playing a critical role.
Oriented Immobilization of Antibodies in Immunoassays and Biosensors
The proper orientation of antibodies on a solid support is crucial for the sensitivity and efficacy of immunoassays and biosensors. Oriented immobilization, with the antigen-binding Fab regions directed away from the surface, maximizes the availability of binding sites for the target antigen.
One novel approach to achieve this is "preactivation crosslinking," where an intermediate protein with antibody-binding capabilities, such as Protein A or Protein G, is first immobilized and then chemically activated with a crosslinker before the antibody is introduced. In a study screening various crosslinkers for this application, this compound was tested for its ability to preactivate Protein G for the subsequent oriented immobilization of immunoglobulins.
The results of the screening indicated that under the tested conditions (pH 7.4), this compound was not effective in this preactivation protocol nih.gov. While other crosslinkers like glutaraldehyde (B144438) and succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) showed high efficiency, DST did not yield significant crosslinking of the Protein G/antibody complex in this specific format nih.gov. This suggests that while DST is a potent amine-reactive crosslinker, its suitability for this particular advanced immobilization strategy may be limited.
| Crosslinker | Efficiency in Preactivation Crosslinking (Protein G, pH 7.4) |
| Formaldehyde | - |
| This compound | - nih.gov |
| Tris(hydroxymethyl) phosphine | - |
| EDC/NHS | - |
| Bis(sulfosuccinimidyl)suberate (BS3) | + |
| 1,3-Butadiendiepoxide | + |
| Glutaraldehyde | ++ |
| Succinimidyl iodoacetate | ++ |
| Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) | +++ nih.gov |
| Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate (Sulfo-SIAB) | +++ nih.gov |
(-) no crosslinking; (+) weak crosslinking; (++) moderate crosslinking; (+++) very high signal from crosslinked complex
Preactivation Crosslinking Techniques
Preactivation crosslinking represents a strategic approach to protein immobilization, aiming for oriented conjugation and high yields. In this two-step method, a support surface or a primary protein (e.g., Protein A or Protein G) is first "preactivated" by reacting it with a crosslinking agent. Following this activation step, the target protein, such as an antibody, is introduced. The antibody binds to the preactivated protein in its native orientation (e.g., via the Fc region), and is then covalently captured by the reactive groups of the crosslinker. This technique is designed to create a stable, oriented immobilization of antibodies, which is highly advantageous for applications like affinity chromatography, biosensors, and immunoassays where maximum binding capacity is desired. nih.govresearchgate.net
In a study designed to identify optimal crosslinkers for this preactivation method, a variety of compounds with different reactive chemistries were screened. The goal was to immobilize mouse IgG1 onto Protein G coated on microtiter plates. The efficiency of the crosslinkers was evaluated based on the signal generated in an ELISA-based assay, where a higher signal indicated a greater amount of successfully immobilized, active antibody.
The screening included N-hydroxysuccinimide (NHS) ester-based crosslinkers like this compound (DST). However, the research findings indicated that under the tested conditions (pH 7.4), DST was ineffective for this preactivation protocol, showing no crosslinking efficiency. nih.govresearchgate.net In contrast, other crosslinkers, particularly those with iodoacetyl groups like Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) and its sulfonated version, demonstrated very high efficiency. nih.gov This suggests that while DST is a potent crosslinker for primary amines in standard solution-phase or single-step immobilization protocols, its chemical properties may not be suitable for the specific kinetics and steric requirements of this sequential, preactivation-based approach. nih.govresearchgate.net
| Crosslinker | Abbreviation | Reported Efficiency in Preactivation Protocol |
|---|---|---|
| Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | +++ (Very High) |
| Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate | Sulfo-SIAB | +++ (Very High) |
| Glutaraldehyde | GA | ++ (High) |
| Succinimidyl iodoacetate | SIA | ++ (High) |
| Bis(sulfosuccinimidyl)suberate | BS3 | + (Weak) |
| This compound | DST | - (None) |
| Formaldehyde | FA | - (None) |
| 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) / N-Hydroxysuccinimide | EDC/NHS | - (None) |
Table 1. Comparative efficiency of various crosslinkers in a preactivation protocol for oriented antibody immobilization on Protein G. Efficiency was determined by the signal strength in a subsequent detection assay. nih.govresearchgate.net
Optimization for Maximum Binding Capacity and Yield
Achieving maximum binding capacity and yield from a surface or matrix functionalized with this compound is a multifactorial process that begins with the initial immobilization of the affinity ligand. DST is used to create the affinity matrix by covalently linking proteins or other amine-containing ligands to a solid support. The efficiency of this process and the resulting characteristics of the matrix are critical for its ultimate performance in applications like affinity chromatography. The dynamic binding capacity (DBC), which measures the amount of target molecule that binds to the matrix under operational flow conditions, is a key performance indicator. biopharminternational.comresearchgate.net
A primary parameter to optimize is the ligand density on the support matrix. nih.govresearchgate.net The concentration of DST used during the immobilization reaction directly influences the number of ligands coupled per unit volume of resin.
High Ligand Density: While seemingly beneficial, an excessively high density can lead to steric hindrance, where immobilized ligands are too close to one another, preventing the target protein from accessing all available binding sites. nih.govnih.gov This can paradoxically decrease the effective binding capacity. In some cases, particularly for large target molecules like viral vectors, lowering the ligand density has been shown to be beneficial, as it reduces non-specific binding of impurities and improves yield. nih.govunl.pt
Therefore, an optimal ligand density exists that maximizes the number of accessible binding sites for the specific target molecule. This optimization is typically performed empirically by preparing matrices with varying ligand densities and measuring their dynamic binding capacity. nih.gov
Once an affinity matrix is prepared using DST, several process parameters must be optimized to maximize the binding and subsequent yield of the target molecule. These parameters are crucial for developing efficient and productive chromatography operations. biopharminternational.com
| Parameter | Rationale for Optimization |
|---|---|
| Ligand Density | Balances the total number of binding sites against steric hindrance to maximize accessible sites for the target molecule. nih.govnih.gov |
| pH of Buffers | Affects the charge of both the target protein and the immobilized ligand, influencing the binding affinity and specificity. |
| Ionic Strength (Salt Concentration) | Modulates electrostatic interactions. High salt can weaken non-specific ionic binding but may also disrupt the desired affinity interaction if it is electrostatically driven. nih.gov |
| Flow Rate / Residence Time | Determines the contact time between the target molecule and the affinity matrix. Slower flow rates increase residence time, often leading to higher binding capacity, but at the cost of lower throughput. biopharminternational.com |
| Loading Concentration | The concentration of the target molecule in the feed stream can impact binding kinetics and overall productivity. |
Table 2. Key parameters for the optimization of binding capacity and yield for an affinity matrix, such as one prepared using this compound for ligand immobilization.
Ultimately, the optimization process is an empirical exercise to find the ideal balance between these factors to achieve the highest possible binding of the target molecule with the lowest non-specific binding, thereby maximizing both capacity and the final product yield.
Research Challenges and Future Directions
Optimization of Crosslinking Conditions for Specific Applications
A significant challenge in the application of DST is the optimization of crosslinking conditions to suit specific biological questions and systems. The efficiency and specificity of the crosslinking reaction are highly dependent on parameters such as reagent concentration, pH, temperature, and incubation time.
Detailed research findings indicate that for amine-reactive N-hydroxysuccinimide (NHS) ester crosslinkers like DST, a pH range of 7 to 9 is generally optimal for targeting primary amines (e.g., on lysine (B10760008) residues) while minimizing hydrolysis of the NHS ester. The concentration of the crosslinker must be carefully titrated; high concentrations can lead to an increase in undesirable intramolecular crosslinks and reaction artifacts, while low concentrations may not yield sufficient intermolecular crosslinks to capture protein-protein interactions effectively. researchgate.net For in vitro studies with purified protein complexes, a 10- to 50-fold molar excess of the crosslinker over the protein is often a starting point for optimization. thermofisher.cn
For more complex applications, such as in vivo or in situ crosslinking within living cells, optimization is even more critical. researchgate.netbiorxiv.orgresearchgate.net Since DST is a membrane-permeable (lipophilic) crosslinker, it can be used for intracellular conjugations. sigmaaldrich.comsigmaaldrich.com Optimization for such applications involves balancing crosslinking efficiency with cellular toxicity and ensuring that the native interaction landscape is preserved. Simplified, single-step purification protocols, such as size-exclusion chromatography (SEC) after crosslinking, have been developed for related crosslinkers to enrich for crosslinked peptides and improve identification by mass spectrometry. nih.govresearchgate.net
| Parameter | General Range/Consideration | Rationale for Optimization | Specific Application Context |
|---|---|---|---|
| pH | 7.0 - 9.0 | Balances reactivity of NHS esters towards primary amines with the rate of hydrolysis. Higher pH increases reaction rate but also hydrolysis. | Lower end of the range (pH 7.2-7.5) is often used for in vivo/in situ studies to maintain physiological conditions. |
| Reagent Concentration | 0.25 - 5 mM (or 10-50x molar excess over protein) | Must be sufficient to capture interactions without causing excessive modification or aggregation. researchgate.net | Lower concentrations are preferred to minimize artifacts and intramolecular crosslinks. Higher concentrations may be needed for complex samples like cell lysates. nih.gov |
| Incubation Time | 30 minutes - 2 hours | Determines the extent of the reaction. Longer times can increase yield but also non-specific products. | Shorter times are crucial for capturing transient interactions. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow the reaction and hydrolysis rate, providing greater control. | Reactions are often performed on ice (4°C) to stabilize complexes and slow competing reactions. |
| Quenching | Addition of 20-50 mM Tris or Glycine | Stops the reaction by providing an excess of primary amines to react with any remaining NHS esters. | Essential for time-course experiments and to prevent further crosslinking during sample processing. |
Minimizing Structural Perturbations During Crosslinking
A fundamental assumption in crosslinking studies is that the reagent stabilizes a native conformation of a protein or complex without introducing significant structural artifacts. A key challenge is to validate this assumption and minimize any perturbations.
Despite the relatively mild nature of DST, the introduction of a covalent linkage can still potentially alter local dynamics or trap non-native, transient conformations. The "zippering" effect, where a large number of crosslinks might stabilize rare or artificial protein conformations, is a theoretical concern. researchgate.net Therefore, future research must focus on using the lowest effective crosslinker concentration and employing orthogonal structural methods to validate the biological relevance of the crosslinked state. Comparing crosslinking data with computational models derived from molecular dynamics simulations can also help assess whether the observed crosslinks are consistent with the natural flexibility of the protein. nih.govnih.gov
Development of Novel DST Derivatives with Enhanced Properties
While DST is a useful reagent, there is significant potential for the development of novel derivatives with enhanced properties, a research area that remains largely unexplored. Future efforts could focus on modifying the tartrate backbone to introduce new functionalities, mirroring developments seen with other classes of crosslinkers.
Potential enhancements for future DST derivatives could include:
MS-Cleavability: Although DST is chemically cleavable with periodate (B1199274), designing a derivative that is cleavable within the mass spectrometer (e.g., by collision-induced dissociation) would streamline XL-MS workflows by simplifying data analysis. nih.govnih.govyulab.org
Enrichment Handles: Incorporating an affinity tag, such as a biotin (B1667282) or azide (B81097) group, into the DST scaffold would allow for the specific enrichment of crosslinked peptides from complex mixtures, significantly improving their detection and identification. thermofisher.cnresearchgate.netbiorxiv.org
Photo-reactivity: Creating a hetero-bifunctional DST derivative with one NHS-ester and one photo-activatable group (e.g., a diazirine) would enable time-resolved capture of transient interactions with high temporal precision. biorxiv.orgbiorxiv.org
Altered Solubility: Modifying the tartrate spacer to enhance water solubility could improve its utility in certain biological buffers without reliance on organic solvents like DMSO for initial solubilization. sigmaaldrich.com
Integration with Advanced Analytical Techniques (e.g., Cryo-EM, NMR)
The integration of chemical crosslinking data with high-resolution structural methods is a powerful approach in modern structural biology. A key future direction is to further systematize the use of DST-derived distance restraints in these hybrid methods.
Cryo-Electron Microscopy (Cryo-EM): For large, dynamic, or transient protein complexes that are difficult to analyze, DST can be used to stabilize the assembly, reduce conformational heterogeneity, and facilitate structure determination by cryo-EM. nih.govmyscope.trainingnih.gov Chemical crosslinking can prevent the dissociation of complexes during the blotting and freezing process and can help overcome problems of preferred particle orientation on the grid. researchgate.netcryosparc.com The challenge lies in applying the crosslinker gently enough to preserve the native structure without introducing artifacts that would be visible at high resolution. researchgate.netlander-lab.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The defined spacer arm of DST (approximately 6.4 Å) can be used to generate valuable distance restraints for structural modeling with NMR. nih.gov Identifying a crosslink between two lysine residues provides a definitive upper-bound distance for their proximity, which can be used to dock protein domains, validate protein folds, and refine structural models of complexes. nih.govnih.govcopernicus.orgprotein-nmr.org.uk The future challenge is to develop more efficient methods for identifying DST crosslinks in NMR-scale samples and integrating this information into automated structure calculation pipelines.
Translational Research and Clinical Applications
Beyond its use in basic research, a significant future direction for DST is in translational and clinical applications, particularly in the fields of biomaterials and tissue engineering. The ability of DST to crosslink biological macromolecules makes it a candidate for creating stable hydrogels, sealants, and scaffolds for medical use.
A notable preclinical study has demonstrated the potential of a biological adhesive composed of human serum albumin (HSA) crosslinked with DST. This DST-HSA adhesive was used to repair longitudinal tears in the avascular zone of the meniscus in rabbits, indicating its potential as a biocompatible tissue sealant. medkoo.com
Future research will likely explore the use of DST to:
Develop injectable hydrogels for drug delivery, where the periodate-cleavable nature of DST could be exploited for controlled release.
Create crosslinked collagen or gelatin scaffolds for tissue engineering applications, promoting cell adhesion and proliferation.
Formulate novel bio-adhesives for sutureless wound closure or surgical sealing.
The primary challenges in this area will be to thoroughly characterize the biocompatibility and degradation profiles of DST-crosslinked materials in vivo and to optimize formulations to achieve the desired mechanical properties for specific clinical needs.
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Disuccinimidyl tartrate | DST |
| Disuccinimidyl sulfoxide (B87167) | DSSO |
| Azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide | aaDSBSO |
| Formaldehyde | - |
| Disuccinimidyl dibutyric urea | DSBU |
| Human Serum Albumin | HSA |
| Tris(hydroxymethyl)aminomethane | Tris |
| Glycine | - |
| Dimethyl sulfoxide | DMSO |
Q & A
Q. Methodology :
- Titration : Test DST concentrations (e.g., 0.02–5 mM) and incubation times (15–60 min) to balance specificity and yield. In influenza M1 protein studies, 0.02–0.1 mM DSS was optimal; similar principles apply to DST .
- pH adjustment : Pre-treat samples at pH 5.5 (mimicking endosomal conditions) to induce conformational changes, then crosslink at pH 7 .
- Validation : Use SDS-PAGE/Western blotting or mass spectrometry (MS) to confirm crosslink specificity .
Advanced: What computational tools are recommended for analyzing DST-crosslinked peptides in mass spectrometry (MS) data?
Q. Workflow :
- Data acquisition : Use PASEF (Parallel Accumulation-Serial Fragmentation) on timsTOF instruments for high-resolution MS/MS .
- Identification : Employ xQuest/xProphet for crosslink detection and statistical validation .
- Quantification : Integrate Skyline for targeted analysis of parallel reaction monitoring (PRM) or data-independent acquisition (DIA) datasets .
- Case study : Bovine serum albumin (BSA) crosslinked with DSBU was analyzed using this pipeline, demonstrating robustness for DST-based studies .
Advanced: What novel applications of DST have emerged in biomedical research?
- Biomedical adhesives : DST crosslinks human serum albumin (HSA) to create biodegradable adhesives with strength comparable to cyanoacrylates. Applications include meniscus repair in animal models .
- Polymer chemistry : DST-functionalized PEG-PLA diblock copolymers enable covalent surface modification for tissue engineering, suppressing nonspecific protein adsorption .
Advanced: How should researchers address contradictory crosslinking data, such as unexpected dimerization or lack of expected products?
Q. Troubleshooting :
- Spacer limitations : If no crosslinks are detected, switch to longer crosslinkers (e.g., DSS). For example, GH5 required DTSSP (12 Å spacer) instead of DST .
- Environmental factors : Verify buffer additives (e.g., NaCl promotes aggregation in gluten proteins, enabling DST crosslinking) .
- Redundancy : Combine multiple crosslinkers (e.g., DST, DSS) to validate interaction specificity .
Advanced: How can DST crosslinking be integrated with structural biology techniques like cryo-EM or X-ray crystallography?
Q. Synergistic approach :
- Sample preparation : Use DST to stabilize transient complexes (e.g., M1 protein oligomers in influenza virions) before cryo-EM analysis .
- Validation : Crosslink MS data can guide cryo-EM model building by identifying proximal regions. For example, intramolecular crosslinks in M1 clarified NTD-CTD interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
